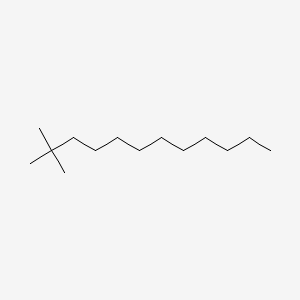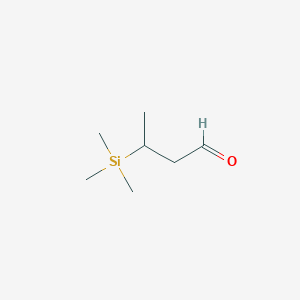![molecular formula C22H43N5O2 B14668119 [[4-Heptadecyl-6-(hydroxymethylamino)-1,3,5-triazin-2-yl]amino]methanol CAS No. 51604-73-0](/img/structure/B14668119.png)
[[4-Heptadecyl-6-(hydroxymethylamino)-1,3,5-triazin-2-yl]amino]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[[4-Heptadecyl-6-(hydroxymethylamino)-1,3,5-triazin-2-yl]amino]methanol is a complex organic compound that belongs to the class of triazines Triazines are heterocyclic compounds containing a six-membered ring with three nitrogen atoms This specific compound is characterized by its long heptadecyl chain and the presence of both hydroxymethylamino and amino groups attached to the triazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [[4-Heptadecyl-6-(hydroxymethylamino)-1,3,5-triazin-2-yl]amino]methanol typically involves multiple steps, starting from readily available precursors
Cyclization Reaction: The initial step involves the cyclization of a suitable precursor, such as cyanuric chloride, with an appropriate amine to form the triazine ring.
Introduction of Heptadecyl Chain: The heptadecyl chain can be introduced through a nucleophilic substitution reaction using a heptadecyl halide.
Functional Group Addition: The hydroxymethylamino and amino groups are introduced through subsequent reactions, such as nucleophilic substitution or addition reactions, under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
[[4-Heptadecyl-6-(hydroxymethylamino)-1,3,5-triazin-2-yl]amino]methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethylamino group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form simpler amines or alcohols.
Substitution: The amino groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution Reagents: Alkyl halides, acyl chlorides
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while substitution reactions can produce a variety of substituted triazines.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s functional groups may interact with biological molecules, making it useful in biochemical studies.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of [[4-Heptadecyl-6-(hydroxymethylamino)-1,3,5-triazin-2-yl]amino]methanol involves its interaction with various molecular targets. The hydroxymethylamino and amino groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The triazine ring can also participate in π-π interactions with aromatic systems, further modulating its effects.
Comparison with Similar Compounds
Similar Compounds
- [4-Heptadecyl-6-(aminomethyl)-1,3,5-triazin-2-yl]amino]methanol
- [4-Heptadecyl-6-(hydroxyethylamino)-1,3,5-triazin-2-yl]amino]methanol
Uniqueness
[[4-Heptadecyl-6-(hydroxymethylamino)-1,3,5-triazin-2-yl]amino]methanol is unique due to the presence of both hydroxymethylamino and amino groups, which provide distinct reactivity and potential for various applications. Its long heptadecyl chain also contributes to its unique physical and chemical properties, differentiating it from other triazine derivatives.
Properties
CAS No. |
51604-73-0 |
|---|---|
Molecular Formula |
C22H43N5O2 |
Molecular Weight |
409.6 g/mol |
IUPAC Name |
[[4-heptadecyl-6-(hydroxymethylamino)-1,3,5-triazin-2-yl]amino]methanol |
InChI |
InChI=1S/C22H43N5O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-25-21(23-18-28)27-22(26-20)24-19-29/h28-29H,2-19H2,1H3,(H2,23,24,25,26,27) |
InChI Key |
CWDHWJCBUIIURY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC1=NC(=NC(=N1)NCO)NCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzamide, N-[phenyl[(phenylmethyl)thio]methyl]-](/img/structure/B14668036.png)
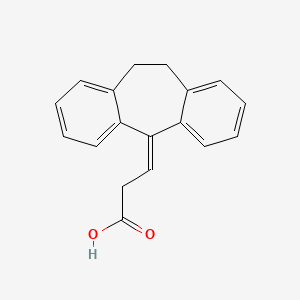
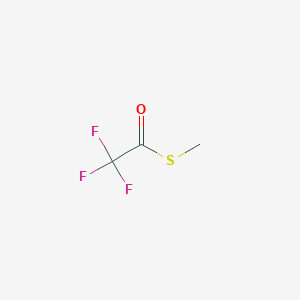
![2-[4-(Propylamino)phenyl]propanoic acid](/img/structure/B14668065.png)

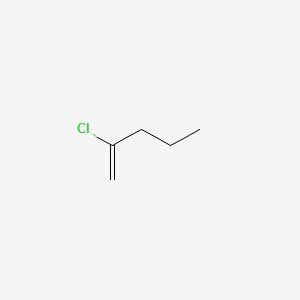
![7-Methyl-4,5-dihydrobenzo[h]indeno[1,7-bc]acridine](/img/structure/B14668082.png)

![N-[(2,2,2-Trichloroethoxy)carbonyl]-L-aspartic acid](/img/structure/B14668091.png)
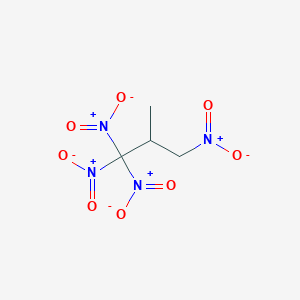

![4-[(4-Butylphenoxy)carbonyl]phenyl 4-methoxybenzoate](/img/structure/B14668100.png)
